molecular formula C20H20N2O3 B2632677 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2034548-57-5

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2632677
CAS No.: 2034548-57-5
M. Wt: 336.391
InChI Key: GWGOBFAHIGAABL-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyridine ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzofuran core followed by the introduction of the pyridine and oxane groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or alkyl groups.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with pyridine and oxane groups This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-20(18-12-15-4-1-2-6-17(15)25-18)22-19(14-7-10-24-11-8-14)16-5-3-9-21-13-16/h1-6,9,12-14,19H,7-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGOBFAHIGAABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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